
3,3-Dimethyl-2-methylidenebutanenitrile
概要
説明
3,3-Dimethyl-2-methylidenebutanenitrile is an organic compound with the molecular formula C₇H₁₁N. It is a nitrile derivative characterized by a butanenitrile backbone with two methyl groups and a methylene group attached to the second carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkylating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-methylidenebutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary amines.
科学的研究の応用
3,3-Dimethyl-2-methylidenebutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-2-methylidenebutanenitrile involves its interaction with molecular targets through its nitrile and methylene functional groups. These interactions can lead to various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3,3-Dimethylbutanenitrile
- 2-Methyl-2-butenenitrile
- 3-Methyl-2-butenenitrile
Comparison
Compared to similar compounds, 3,3-Dimethyl-2-methylidenebutanenitrile is unique due to the presence of both a methylene and two methyl groups on the butanenitrile backbone. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3,3-dimethyl-2-methylidenebutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURORDQYFXXZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506834 | |
| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51789-52-7 | |
| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8E)-8-benzylidene-4-phenyl-6-propyl-3,4,5,7-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione](/img/structure/B1656165.png)
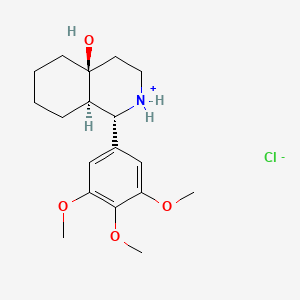

![1-Methoxy-2-[[2-methoxyethoxymethyl(methyl)phosphoryl]methoxy]ethane](/img/structure/B1656169.png)
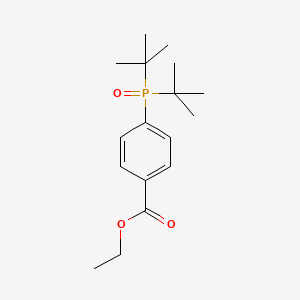
![5-[(Furan-2-yl)methoxy]-5-oxopentanoic acid](/img/structure/B1656172.png)
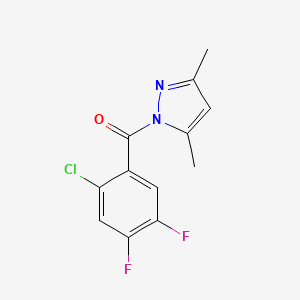
![N-[(1E,3Z)-3-ethoxy-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]aniline;iodide](/img/structure/B1656176.png)
![3,6-Dimethyl-7-[(2-nitrophenyl)methyl]imidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B1656177.png)
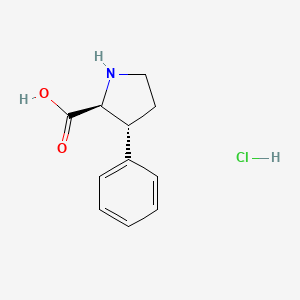
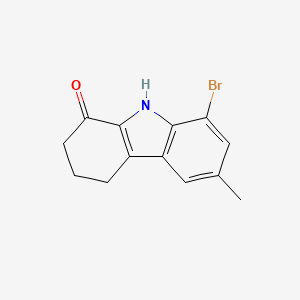
![1-[(Benzenesulfonyl)methyl]-3-chlorobenzene](/img/structure/B1656182.png)
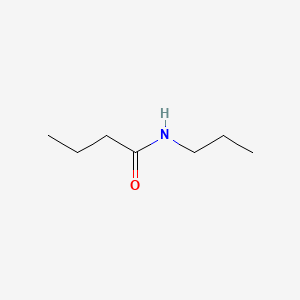
![Benzenamine, 4-chloro-N-[(5-chloro-2-thienyl)methylene]-](/img/structure/B1656188.png)
